molecular formula C13H18 B2635831 1-tert-butyl-4-(prop-1-en-2-yl)benzene CAS No. 25163-88-6

1-tert-butyl-4-(prop-1-en-2-yl)benzene

Cat. No.: B2635831
CAS No.: 25163-88-6
M. Wt: 174.287
InChI Key: IHKJXCKVKGBGSQ-UHFFFAOYSA-N
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Description

1-tert-butyl-4-(prop-1-en-2-yl)benzene is an organic compound with the molecular formula C13H18 It is a derivative of benzene, where a tert-butyl group and a prop-1-en-2-yl group are substituted at the 1 and 4 positions, respectively

Mechanism of Action

Target of Action

The primary target of 4-Tert-butyl-alpha-methylstyrene is the process of undesired polymerization during the processing of liquid pyrolysis products . It acts as an inhibitor, preventing the formation of unwanted polymers .

Mode of Action

4-Tert-butyl-alpha-methylstyrene interacts with its targets by inhibiting the polymerization process. It has been tested under laboratory conditions and has shown high efficiency in preventing undesired polymerization . It has been shown that this inhibitor operates only in a composition with other co-inhibitors .

Biochemical Pathways

The biochemical pathways affected by 4-Tert-butyl-alpha-methylstyrene are those involved in the polymerization of liquid pyrolysis products . By inhibiting this process, 4-Tert-butyl-alpha-methylstyrene can prevent the formation of unwanted polymers, thereby influencing the downstream effects of these pathways.

Result of Action

The molecular and cellular effects of 4-Tert-butyl-alpha-methylstyrene’s action primarily involve the prevention of undesired polymerization during the processing of liquid pyrolysis products . This can result in a more efficient and controlled process, reducing the formation of unwanted by-products.

Action Environment

The action, efficacy, and stability of 4-Tert-butyl-alpha-methylstyrene can be influenced by various environmental factors. For instance, the presence of other co-inhibitors can enhance its inhibitory action . Additionally, factors such as temperature, pH, and the presence of other chemicals in the environment could potentially impact its stability and efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-tert-butyl-4-(prop-1-en-2-yl)benzene can be synthesized through several methods. One common synthetic route involves the reaction of isopropenylboronic acid with 1-bromo-4-tert-butylbenzene. The reaction typically requires a palladium catalyst and a base, such as potassium carbonate, under an inert atmosphere .

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process often includes steps such as distillation and recrystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions: 1-tert-butyl-4-(prop-1-en-2-yl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-tert-butyl-4-(prop-1-en-2-yl)benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.

    Biology: The compound can be used in biochemical studies to investigate the effects of aromatic hydrocarbons on biological systems.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Uniqueness: 1-tert-butyl-4-(prop-1-en-2-yl)benzene is unique due to the presence of both the tert-butyl and prop-1-en-2-yl groups, which confer distinct chemical properties and reactivity. This combination of substituents makes it a valuable compound for various synthetic and research applications .

Properties

IUPAC Name

1-tert-butyl-4-prop-1-en-2-ylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18/c1-10(2)11-6-8-12(9-7-11)13(3,4)5/h6-9H,1H2,2-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHKJXCKVKGBGSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1=CC=C(C=C1)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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